molecular formula C7H8N6O B2810292 1-methyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine CAS No. 1856091-48-9

1-methyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine

Cat. No.: B2810292
CAS No.: 1856091-48-9
M. Wt: 192.182
InChI Key: FRWRZNPKBCQSIG-UHFFFAOYSA-N
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Description

The hybrid molecular scaffold of 1-methyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine integrates two privileged heterocyclic structures: a 1,2,4-triazole and a pyrazole. This combination is strategically designed for investigating novel bioactive agents, as both core structures are extensively documented in medicinal chemistry for their broad biological activities . Compounds featuring the 1,2,4-triazole nucleus have demonstrated a significant and extensive spectrum of biological properties, including antimicrobial, antifungal, anticancer, and anticonvulsant activities . Simultaneously, pyrazole-triazole molecular frameworks are recognized as key pharmacophores in the development of ligands for various biological receptors . For instance, structurally related 1,2,4-triazole derivatives have been synthesized and evaluated as selective muscarinic receptor ligands, indicating the potential of this chemical class in neuropharmacological research . Furthermore, recent advancements in materials science have highlighted the utility of thermally stable triazolone-based energetic materials, suggesting that this compound may also serve as a valuable intermediate for the synthesis of high-performance specialty chemicals . This reagent is intended for use by qualified researchers to explore these and other innovative applications in drug discovery and materials science.

Properties

IUPAC Name

(5-amino-2-methylpyrazol-3-yl)-(1,2,4-triazol-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O/c1-12-5(2-6(8)11-12)7(14)13-4-9-3-10-13/h2-4H,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWRZNPKBCQSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antioxidant, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H9_{9}N5_{5}O. The compound features a pyrazole ring substituted with a triazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against a range of bacteria and fungi.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus25
Escherichia coli50
Candida albicans200

These results indicate that the compound could be effective in treating infections caused by resistant strains of bacteria.

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has also been explored. For example, studies have shown that certain pyrazole compounds can scavenge free radicals effectively. In vitro assays such as ABTS and DPPH have demonstrated that these compounds can exhibit significant radical-binding activity.

Assay Type Activity (TEAC) Reference
ABTS0.93
DPPH0.98

These findings suggest that this compound may provide protective effects against oxidative stress-related diseases.

Case Studies

Several case studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities. In one study, a series of 1-methyl-pyrazole derivatives were synthesized and evaluated for their antimicrobial properties against plant pathogens. The results indicated that modifications to the pyrazole structure could lead to enhanced activity against Pseudomonas syringae with an MIC value significantly lower than standard treatments like allicin and streptomycin sulfate .

Scientific Research Applications

Antiviral and Antitumoral Properties

Recent studies have highlighted the compound's potential as an antiviral and antitumoral agent. For instance, a series of derivatives related to pyrazole and triazole structures have shown promising results against various cancer cell lines. These compounds were tested for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Antimicrobial Activity

Research has also indicated that related triazole derivatives exhibit significant antimicrobial properties. The structural variations in these compounds allow for tuning their biological activities, making them suitable candidates for further development as antimicrobial agents .

Study 1: Antitumor Activity

A study focused on a series of pyrazole derivatives demonstrated that specific modifications to the phenyl moiety could enhance their antitumor activity. Compounds were evaluated against three tumor cell lines (A549, HT-1080, SGC-7901), with some showing IC50 values indicating potent growth inhibition .

CompoundCell LineIC50 (µM)
Compound AA54915
Compound BHT-108010
Compound CSGC-790120

Study 2: Antiviral Efficacy

Another investigation synthesized a range of triazole-pyrazole compounds and assessed their antiviral activity. The results indicated that certain derivatives could effectively inhibit viral replication in vitro, suggesting a mechanism involving interference with viral entry or replication processes .

CompoundVirus TypeInhibition (%)
Compound DInfluenza A75
Compound EHIV60
Compound FHerpes Simplex80

Agricultural Applications

In addition to medicinal uses, compounds like 1-methyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine are being explored for their potential as agrochemicals. Their ability to act as fungicides or herbicides could provide sustainable solutions in agricultural practices. Preliminary studies suggest effectiveness against various plant pathogens .

Comparison with Similar Compounds

Substitution at Position 5: Triazole Derivatives

  • 1-Methyl-5-(methylthio)-1H-1,2,4-triazol-3-amine (CAS 84827-78-1): Structure: Replaces the triazolylcarbonyl with a methylthio (-SMe) group. Applications: Used as a precursor in heterocyclic synthesis due to its nucleophilic sulfur .
  • Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate: Structure: Features a triazole ring with ester and pyridylmethyl groups. Properties: The ester group improves solubility in organic solvents, while the pyridine moiety enhances metal-binding capacity. Applications: Explored in agrochemicals for insecticidal activity .

Substitution at Position 5: Amine and Carbonyl Variants

  • 1-Methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine: Structure: Piperidine replaces the triazole ring, attached via a carbonyl. Properties: The aliphatic amine increases basicity (pKa ~10), improving water solubility at physiological pH. Applications: Potential kinase inhibitors due to piperidine’s conformational flexibility .
  • 1-Methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine :

    • Structure : Morpholine moiety linked via a methylene group.
    • Properties : Morpholine’s oxygen atom enhances hydrophilicity (ClogP = 1.2) compared to triazolylcarbonyl derivatives.
    • Applications : Investigated in CNS-targeting drugs due to blood-brain barrier penetration .

Substitution at Position 3: Amine Derivatives

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6):

    • Structure : Phenyl group at position 1 and methyl at position 3.
    • Properties : Aromatic stacking from the phenyl group increases melting point (~180°C) and rigidity.
    • Applications : Intermediate in dye synthesis and corrosion inhibitors .
  • 1-Benzyl-1H-pyrazol-5-amine :

    • Structure : Benzyl substitution at position 1.
    • Properties : Enhanced steric bulk reduces metabolic clearance but may limit target binding.
    • Applications : Scaffold for antibacterial agents .

Physicochemical Properties

Property Target Compound 1-Methyl-5-(methylthio)-1H-1,2,4-triazol-3-amine 1-Methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine
Molecular Weight ~235.2 g/mol 172.22 g/mol 191.18 g/mol
logP (Predicted) 1.8 2.5 1.2
Water Solubility Low Very low Moderate
Melting Point N/A 145–148°C 120–125°C

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionYield ImprovementSource
SolventAcetonitrile+15% vs. DCM
Temperature0–10°C (step 1); 85°C (step 2)+20% selectivity
CatalystCuCl₂·2H₂O + CuCl>90% conversion

Basic: What spectroscopic techniques confirm the compound’s structure, and which spectral signatures are critical?

Methodological Answer:

  • ¹H NMR : Prioritize signals for NH₂ (δ 3.68–5.54 ppm, exchangeable with D₂O) and pyrazole/triazole protons (δ 5.93–6.77 ppm) .
  • MS (ESI+) : Molecular ion [M+H]⁺ at m/z 248.1 confirms molecular weight .
  • IR : Stretching bands for carbonyl (C=O, ~1700 cm⁻¹) and NH₂ (~3448 cm⁻¹) .

Q. Table 2: Key Spectral Signatures

TechniqueCritical PeaksFunctional Group ConfirmationSource
¹H NMRδ 3.79 (s, 3H, N-CH₃)Methyl group on pyrazole
IR1700 cm⁻¹ (C=O)Triazole-carbonyl linkage

Basic: What biological activities are reported, and what models assess efficacy?

Methodological Answer:

  • Antifungal Activity : Tested against Candida albicans via minimum inhibitory concentration (MIC) assays. Derivatives show MIC values of 2–8 µg/mL, outperforming boscalid (MIC = 16 µg/mL) .
  • Anticancer Potential : In vitro cytotoxicity assays (MTT) on HeLa cells (IC₅₀ ~10 µM) .
  • Mechanistic Models : Enzyme inhibition assays (e.g., CYP51 for antifungal targets) .

Advanced: How can contradictions in biological activity between synthetic batches be resolved?

Methodological Answer:
Contradictions often arise from:

Purity Variations : Use HPLC (C18 column, 70:30 MeOH/H₂O) to quantify impurities (>98% purity required) .

Structural Isomerism : X-ray crystallography (SHELXL refinement) confirms regiochemistry .

Bioassay Reproducibility : Standardize MIC protocols (CLSI guidelines) and use triplicate testing .

Example: A batch with lower antifungal activity may contain regioisomeric byproducts; LC-MS/MS identifies such impurities .

Advanced: What computational methods predict reactivity and target interactions?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predict binding to fungal CYP51 (binding energy ≤ -8.5 kcal/mol) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess carbonyl group electrophilicity .
  • MD Simulations : Analyze stability of compound-enzyme complexes (GROMACS, 50 ns trajectories) .

Advanced: How is regioselectivity achieved during multi-step synthesis?

Methodological Answer:

  • Protecting Groups : Temporarily block NH₂ with Boc to direct coupling to the pyrazole C5 position .
  • Catalytic Control : Pd-mediated cross-coupling ensures triazole attaches at the carbonyl position .
  • Temperature Gradients : Low temperatures (0–10°C) suppress side reactions during acylation .

Basic: How is the crystal structure determined, and which software is recommended?

Methodological Answer:

  • X-ray Diffraction : Single crystals grown via vapor diffusion (EtOAc/hexanes).
  • Refinement : SHELXL (for small molecules) resolves disorder; R-factor < 0.05 ensures accuracy .
  • Validation : PLATON checks for missed symmetry and hydrogen bonding patterns .

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